molecular formula C22H19N3O2 B3482177 N-3-isoxazolyl-2-(4-propylphenyl)-4-quinolinecarboxamide

N-3-isoxazolyl-2-(4-propylphenyl)-4-quinolinecarboxamide

Cat. No.: B3482177
M. Wt: 357.4 g/mol
InChI Key: CWEWSZDVXLGZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-2-(4-propylphenyl)-4-quinolinecarboxamide, also known as GW-405,833, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of quinolinecarboxamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-3-isoxazolyl-2-(4-propylphenyl)-4-quinolinecarboxamide acts as a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. By blocking the activity of this receptor, this compound can potentially promote sleep and reduce wakefulness.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to decrease wakefulness and increase sleep in animal models. Additionally, it has been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using N-3-isoxazolyl-2-(4-propylphenyl)-4-quinolinecarboxamide in lab experiments is its selectivity for the orexin-1 receptor, which allows for targeted manipulation of the wakefulness and arousal pathways. However, one limitation is the potential for off-target effects, as other receptors may also be affected by this compound.

Future Directions

There are several potential future directions for the study of N-3-isoxazolyl-2-(4-propylphenyl)-4-quinolinecarboxamide. One area of interest is the potential for this compound to be used as a therapeutic agent for sleep disorders such as insomnia. Additionally, further research could be conducted to investigate the effects of this compound on other physiological pathways and potential therapeutic applications in other areas of medicine.

Scientific Research Applications

N-3-isoxazolyl-2-(4-propylphenyl)-4-quinolinecarboxamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to exhibit activity as a selective antagonist of the orexin-1 receptor, which plays a role in the regulation of wakefulness and arousal. This makes this compound a potential candidate for the treatment of sleep disorders such as insomnia.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(4-propylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-5-15-8-10-16(11-9-15)20-14-18(17-6-3-4-7-19(17)23-20)22(26)24-21-12-13-27-25-21/h3-4,6-14H,2,5H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEWSZDVXLGZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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